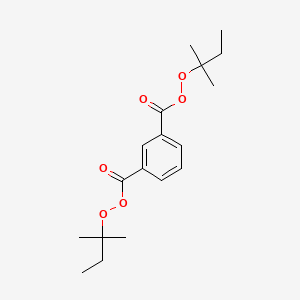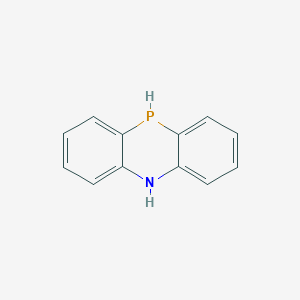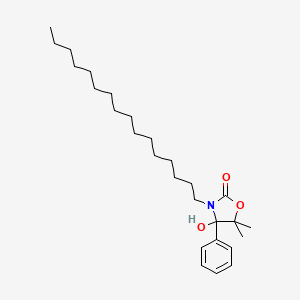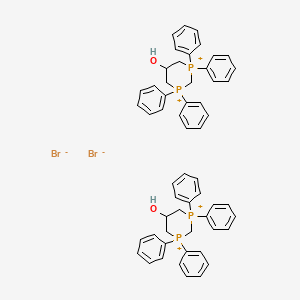
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide is a complex organophosphorus compound. It is characterized by the presence of two phosphorus atoms, each bonded to two phenyl groups, and a hydroxyl group. The compound is typically encountered as a dibromide salt, which enhances its stability and solubility in various solvents.
Vorbereitungsmethoden
The synthesis of 1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide involves multiple steps. One common method includes the reductive coupling of chlorodiphenylphosphine using sodium as a reducing agent. The reaction proceeds as follows:
[ 2 \text{Ph}_2\text{PCl} + 2 \text{Na} \rightarrow \text{Ph}_2\text{P-PPh}_2 + 2 \text{NaCl} ]
The resulting tetraphenyldiphosphine can then be further reacted with appropriate reagents to introduce the hydroxyl group and form the final dibromide salt .
Analyse Chemischer Reaktionen
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of flame retardants and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism by which 1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include the modulation of oxidative stress and the inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide is unique due to its specific structural features and reactivity. Similar compounds include:
Tetraphenyldiphosphine: Lacks the hydroxyl group and is less reactive.
1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane: Contains silicon atoms instead of phosphorus and has different chemical properties.
These comparisons highlight the distinct characteristics and applications of this compound.
Eigenschaften
CAS-Nummer |
66479-01-4 |
|---|---|
Molekularformel |
C56H56Br2O2P4+2 |
Molekulargewicht |
1044.7 g/mol |
IUPAC-Name |
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide |
InChI |
InChI=1S/2C28H28OP2.2BrH/c2*29-24-21-30(25-13-5-1-6-14-25,26-15-7-2-8-16-26)23-31(22-24,27-17-9-3-10-18-27)28-19-11-4-12-20-28;;/h2*1-20,24,29H,21-23H2;2*1H/q2*+2;;/p-2 |
InChI-Schlüssel |
ASZZTNKMBNJBOG-UHFFFAOYSA-L |
Kanonische SMILES |
C1C(C[P+](C[P+]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O.C1C(C[P+](C[P+]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
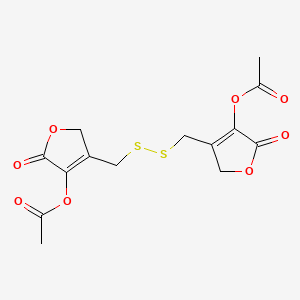
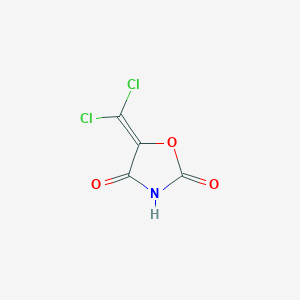

![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
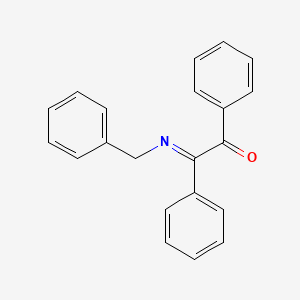

![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
